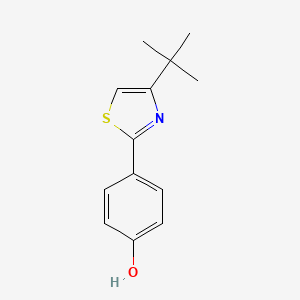

![molecular formula C9H10N2OS B2493354 2-[2-(1H-吡咯-1-基)-1,3-噻唑-4-基]乙醇 CAS No. 1823850-05-0](/img/structure/B2493354.png)

2-[2-(1H-吡咯-1-基)-1,3-噻唑-4-基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of related compounds often involves multistep reactions starting from pyrrole or thiazole derivatives. For instance, synthesis pathways can include condensation reactions, protection and deprotection steps, and cyclization reactions. Specific methods such as the condensation of diamines with 2-formyl-pyrrole to produce bis(pyrrol-2-yl-methyleneamine) ligands, followed by complexation with metals, have been reported (Wang, Yang, & Chen, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol" has been elucidated using techniques such as X-ray crystallography. These studies reveal the geometry around central atoms and the presence of intramolecular hydrogen bonds that contribute to the stability of the molecule. For instance, Zeng, Chen, & Liu (2011) characterized thiazolyl-pyrazoline derivatives bearing a triazole moiety via X-ray crystal structure analysis, highlighting the significance of structural elucidation in understanding compound properties (Zeng, Chen, & Liu, 2011).

Chemical Reactions and Properties

Compounds containing pyrrole and thiazole units participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. Their reactivity is influenced by the presence of nitrogen atoms and the heterocyclic system, which can act as electron donors or acceptors. For example, Sutcliffe et al. (2000) investigated the cycloaddition reactions of pyrrolo[1,2-c]thiazoles with electron-deficient alkenes, demonstrating the versatile reactivity of these systems (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

科学研究应用

合成和抗菌活性

- Yurttaş等人(2013年)的研究专注于合成具有缩醛肼桥联噻唑和吡咯环的化合物,对金黄色葡萄球菌和粪肠球菌等特定细菌表现出良好的活性。这些化合物是通过在乙醇中将吡咯-2-甲醛与硫脲半胱氨酸酰胺反应而合成的 (Yurttaş等人,2013)。

分子多样性和三组分反应

- Chen等人(2016年)展示了通过一锅法在乙醇回流中涉及α-氨基酸和其他试剂的三组分反应合成官能化的吡咯吡咯啉、吡咯吡咯[1,2-c]噻唑和其他衍生物 (Chen等人,2016)。

杂环中的亲电氧烷基化

- Khodakovskiy等人(2010年)的研究探讨了各种杂环的亲电氧烷基化,包括吡咯和1,3-噻唑衍生物。该研究强调了电子和立体性质对产生的醇的产率的影响 (Khodakovskiy et al., 2010)。

新型杂环的合成

- 2022年,Kariuki等人合成了新型杂环,如2-(1,2,3-三唑-4-基)-4,5-二氢-1H-吡唑-1-基)噻唑,通过X射线晶体学证实了它们的结构 (Kariuki et al., 2022)。

羧酸的保护基

- Elladiou和Patrickios(2012年)强调了2-(吡啶-2-基)乙醇作为丙烯酸的保护基的用途,展示了它在各种条件下的稳定性以及在聚合物化学中的潜在应用 (Elladiou & Patrickios, 2012)。

异噁唑啉并入吡咯衍生物

- Kumar等人(2017年)的研究合成了新型异噁唑啉并入吡咯衍生物,展示了抗菌活性,展示了这些化合物在制药应用中的潜力 (Kumar et al., 2017)。

Eu3+的选择性化学传感器

- Qiu(2012年)的研究导致合成了一种作为Europium(Eu3+)选择性化学传感器的化合物,可用于环境和医学检测 (Qiu, 2012)。

作用机制

Target of Action

It has been found that similar compounds have shown interactions with copper (ii) atoms . The compound forms a dimeric copper (II) complex with both the flav and 2PEO ligands bound to the copper (II) atom in a κ2-bonding mode .

Mode of Action

The compound interacts with its targets through the formation of a dimeric copper (II) complex . The dimer is held electrostatically by bridging oxygen atoms between two copper atoms .

Biochemical Pathways

It is known that copper coordination compounds play a significant role in various biological functions such as oxidations of aryl groups, o2 transport, generation of hydrogen peroxide, methane oxidations, and others .

Result of Action

The formation of a dimeric copper (ii) complex suggests potential roles in biological functions associated with copper coordination compounds .

属性

IUPAC Name |

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-3-8-7-13-9(10-8)11-4-1-2-5-11/h1-2,4-5,7,12H,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQJUEUOWSLPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)

![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)

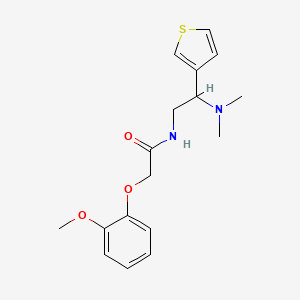

![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)

![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)

![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)

![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)

![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)

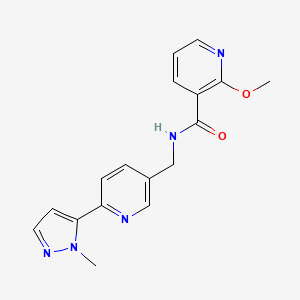

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)

![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)